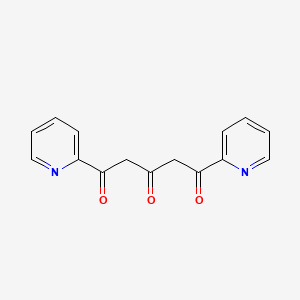

1,5-dipyridin-2-ylpentane-1,3,5-trione

Description

Contextualization within Multidentate Ligand Chemistry

In the field of multidentate ligand chemistry, 1,5-dipyridin-2-ylpentane-1,3,5-trione is notable for its array of potential donor sites. The presence of two nitrogen atoms within the pyridine (B92270) rings and three oxygen atoms in the ketone groups allows for multiple points of attachment to a central metal ion. This multidentate character enables the formation of stable chelate complexes with a variety of metals.

The coordination capability of this ligand is significantly influenced by its tautomeric forms. In solution, this compound exists in a keto-enol equilibrium. researchgate.netresearchgate.net Spectroscopic studies, including ¹H and ¹³C NMR, have revealed that the compound predominantly exists as a mixture of mono-enolic and bis-enolic tautomers, with the bis-enolic form being the major species. researchgate.netresearchgate.net The stability of the enol forms is attributed to the formation of intramolecular hydrogen bonds between the enolic hydroxyl group and an adjacent carbonyl oxygen. This pre-organizes the molecule into a conformation that is highly amenable to chelation with metal ions upon deprotonation.

The inclusion of pyridyl groups, as opposed to phenyl rings found in analogous compounds like 1,5-diphenyl-pentane-1,3,5-trione, enhances the polarity and metal-coordinating capacity of the ligand. The nitrogen atoms of the pyridine rings provide additional coordination sites, leading to potentially higher stability and different geometries of the resulting metal complexes.

Significance as a β-Triketone Framework

The β-triketone framework is a defining feature of this compound and is central to its chemical behavior. This structural motif is an extension of the more common β-diketone structure, which is widely recognized for its excellent chelating properties. The three ketone groups in a 1,3,5-relationship create a flexible backbone that can adopt various conformations to accommodate metal ions of different sizes and coordination preferences.

The acidity of the methylene (B1212753) protons flanked by the carbonyl groups is a key characteristic of β-dicarbonyl and related compounds. This acidity facilitates the deprotonation of the ligand to form an enolate, which then acts as a potent bidentate or multidentate chelating agent. In the case of this compound, the deprotonated bis-enolate form can encapsulate a metal ion, leading to the formation of highly stable complexes.

Furthermore, the conjugated system that can be established in the enol and enolate forms of the β-triketone framework has significant implications for the electronic properties of its metal complexes. This extended π-system can influence the absorption and emission of light, making these ligands particularly suitable for applications in photoluminescent materials.

Overview of Research Trajectories for the Chemical Compound

The unique structural and electronic features of this compound have led to its exploration in several key areas of chemical research.

One of the most prominent research trajectories involves its use as a ligand for the synthesis of luminescent lanthanide complexes. nih.gov In these systems, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net This "antenna effect" circumvents the typically low absorption cross-sections of lanthanide ions. The photophysical properties of the resulting complexes, such as their quantum yields and luminescence lifetimes, are of great interest for applications in areas like bio-imaging, sensors, and optoelectronic devices. nih.govresearchgate.net

Another significant area of research is the use of this compound and its derivatives as precursors in the synthesis of more elaborate ligand systems, such as terpyridines. nih.govnih.gov Terpyridine-metal complexes are well-established for their applications in catalysis, supramolecular chemistry, and materials science. nih.govnih.gov The synthesis of terpyridine ligands often involves the condensation of precursors like this compound with other reagents.

The coordination complexes of this compound with transition metals are also being investigated for their potential catalytic activity. The ability of the ligand to stabilize metal centers in various oxidation states makes these complexes candidates for catalyzing a range of organic transformations, including cross-coupling reactions. rsc.org

Finally, the principles of supramolecular chemistry are being applied to create complex, self-assembled structures using this compound as a building block. researchgate.net The directional nature of the coordination bonds it forms with metal ions, along with the potential for intermolecular interactions like hydrogen bonding and π-π stacking, allows for the construction of one-, two-, and three-dimensional networks with potentially interesting functional properties.

Structure

3D Structure

Propriétés

Numéro CAS |

128143-87-3 |

|---|---|

Formule moléculaire |

C15H12N2O3 |

Poids moléculaire |

268.27 g/mol |

Nom IUPAC |

1,5-dipyridin-2-ylpentane-1,3,5-trione |

InChI |

InChI=1S/C15H12N2O3/c18-11(9-14(19)12-5-1-3-7-16-12)10-15(20)13-6-2-4-8-17-13/h1-8H,9-10H2 |

Clé InChI |

UXCBOWMRKBJEGR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=N2 |

Origine du produit |

United States |

Synthetic Methodologies for 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione

Established Synthetic Pathways

The synthesis of 1,5-dipyridin-2-ylpentane-1,3,5-trione is primarily achieved through condensation reactions. These methods form the foundational approaches for obtaining this intricate molecular structure.

Kröhnke-Type Condensation Approaches

The term "Kröhnke-type reaction" has been used to describe the synthesis of this compound from ethyl picolinate (B1231196) and acetone (B3395972). journalirjpac.com While the classical Kröhnke pyridine (B92270) synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form pyridines, its application in this context refers to the initial condensation that forms the triketone backbone. journalirjpac.comwikipedia.org This nomenclature highlights the condensation aspect of the reaction, which is a key feature of the broader class of reactions developed by Kröhnke.

The reaction essentially involves a double Claisen condensation, where the methyl groups of acetone are acylated by two molecules of ethyl picolinate. This approach provides a direct route to the symmetrical triketone structure.

Condensation Reactions of Acetone with Pyridine-2-carboxylic Acid Derivatives

The most prominently documented method for synthesizing this compound is the base-mediated condensation of acetone with a pyridine-2-carboxylic acid derivative, typically an ester like ethyl picolinate. journalirjpac.comchemicalbook.com This reaction is a variation of the Claisen condensation, where the enolate of acetone acts as the nucleophile, attacking the carbonyl group of the ethyl picolinate.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Research has been conducted to optimize these parameters to maximize the yield and purity of the product. journalirjpac.com

Solvent Effects in this compound Formation

The choice of solvent is crucial in the synthesis of this compound. The solvent must be able to dissolve the reactants and intermediates, as well as be compatible with the strong base used. Aprotic solvents are generally preferred to avoid quenching the base. While specific studies on a wide range of solvents for this particular synthesis are not extensively detailed in the available literature, the general principles of Claisen condensations suggest that solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) would be suitable candidates. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield.

Stoichiometric Control and Reaction Temperature Influence

The stoichiometry of the reactants and the reaction temperature are critical parameters that have been optimized for the synthesis of this compound. journalirjpac.com Studies have shown that the molar ratio of ethyl picolinate to acetone and the ratio of ethyl picolinate to the base (sodium hydride) significantly impact the outcome of the reaction.

One study found that the optimal molar ratio of ethyl picolinate to acetone is 2:1.1, and the optimal ratio of ethyl picolinate to sodium hydride is 2:3. journalirjpac.com These ratios ensure that there is a slight excess of acetone to facilitate the double condensation and a sufficient amount of base to drive the reaction to completion.

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Ethyl picolinate : Acetone) | 2 : 1.1 |

| Molar Ratio (Ethyl picolinate : Sodium Hydride) | 2 : 3 |

| Reaction Temperature | 10°C |

Advanced Synthetic Strategies and Analogues of β-Triketones

While the Claisen-type condensation remains the primary method for synthesizing this compound, advancements in synthetic methodologies for β-dicarbonyl and related compounds offer potential alternative and improved routes. Recent developments in the synthesis of β-diketones include catalytic approaches that offer milder reaction conditions and greater functional group tolerance. nih.gov

For instance, gold(I)-catalyzed regioselective hydration of alkynones has emerged as a mild method for preparing aromatic and heteroaromatic 1,3-diketones. mdpi.com This strategy could potentially be adapted for the synthesis of β-triketones. Another advanced approach involves the use of metal-based catalysts in carbonylation reactions to construct the dicarbonyl framework. nih.govmdpi.com

Utilizing Lithium Hexamethyldisilazide in Trione (B1666649) Synthesis

The synthesis of β-dicarbonyl and tricarbonyl compounds often relies on base-mediated condensation reactions between esters and ketones. Lithium hexamethyldisilazide (LiHMDS) has emerged as a particularly effective reagent for these transformations due to its strong basicity and significant steric hindrance, which minimizes undesirable nucleophilic side reactions. monash.edu

LiHMDS is frequently employed in organic chemistry as a strong, non-nucleophilic base. monash.edu Its conjugate acid has a pKa of approximately 26, making it a powerful tool for the deprotonation of weakly acidic protons, such as the α-protons of ketones and esters, to form lithium enolates. monash.edu This enolization is a critical step in orchestrating Claisen-type condensation reactions necessary for the assembly of the pentane-1,3,5-trione backbone.

In a plausible synthetic approach to this compound, LiHMDS can be used to mediate the condensation of a pyridin-2-yl methyl ketone with a pyridin-2-yl carboxylate derivative. The reaction mechanism involves the LiHMDS-induced formation of a lithium enolate from the ketone. This enolate then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of a lithium alkoxide would yield the trione structure. The use of LiHMDS in a suitable solvent like tetrahydrofuran (THF) is crucial for the reaction's success, and studies have shown that the enolization process can be rapid and highly selective. nih.gov

Mechanistic studies on LiHMDS-mediated ketone enolizations have revealed that the reaction can proceed through a dimer-based pathway, which can lead to remarkable rate accelerations compared to reactions in neat THF. nih.gov The stereochemistry of the resulting enolate, which can be crucial in more complex syntheses, is also influenced by the reaction conditions, including the stoichiometry of the LiHMDS used. nih.gov

Table 1: Proposed Reaction Parameters for LiHMDS-mediated Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Proposed Product |

|---|---|---|---|---|

| Pyridin-2-yl methyl ketone | Ethyl picolinate | Lithium Hexamethyldisilazide (LiHMDS) | Tetrahydrofuran (THF) | This compound |

Green Chemistry Approaches to Pentane-1,3,5-triones

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact by minimizing waste, reducing energy consumption, and using less hazardous substances. For the synthesis of pentane-1,3,5-triones and related compounds, methodologies such as microwave-assisted and ultrasound-assisted synthesis offer promising alternatives to conventional heating methods.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can lead to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. clockss.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, and its principles are applicable to the condensation reactions required for forming triones. clockss.orgresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, employs the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. dntb.gov.ua This method has been used to accelerate a variety of reactions, including condensations and cycloadditions, often under milder conditions and with shorter reaction times than conventional methods. nih.govmdpi.com The Claisen-Schmidt condensation, a reaction type fundamental to the synthesis of the carbon backbone of the target molecule, has been shown to be efficiently promoted by ultrasound. mdpi.com

These green methodologies offer significant advantages over traditional synthetic protocols, which often involve prolonged reaction times at high temperatures. By adopting microwave or ultrasound technologies, the synthesis of this compound could potentially be made more efficient, economical, and environmentally benign.

Table 2: Comparison of Synthetic Methodologies

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Energy Source | Thermal Conduction/Convection | Microwave Irradiation | Acoustic Cavitation |

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Energy Efficiency | Low | High | High |

| Potential Yield | Variable | Often Improved | Often Improved |

Tautomerism and Conformational Analysis of 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione

Keto-Enol Equilibrium in Solution

In solution, 1,5-dipyridin-2-ylpentane-1,3,5-trione establishes a dynamic equilibrium between its keto and enol tautomers. Spectroscopic evidence, primarily from nuclear magnetic resonance (NMR), indicates that the compound predominantly exists in its enolic forms rather than the tri-keto form. This equilibrium is a delicate balance between mono-enolic and bis-enolic species, with the latter being the more prevalent form. In the solid state, the bis-enolic form is the overwhelmingly predominant species, a preference attributed to the stabilizing effect of intramolecular hydrogen bonding.

Bis-Enolic Forms

The bis-enolic tautomer is the major species in the solution-state equilibrium of this compound. This form is characterized by the enolization of two of the carbonyl groups. The enhanced stability of the bis-enolic form is largely due to the formation of strong intramolecular hydrogen bonds between the enolic hydroxyl protons and the remaining carbonyl oxygen. This creates a pseudo-aromatic ring structure that significantly stabilizes the molecule.

Spectroscopic Investigations of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in elucidating the tautomeric equilibrium of this compound. Both ¹H and ¹³C NMR studies have confirmed the coexistence of multiple tautomeric forms in solution.

The ¹H NMR spectra typically show distinct signals for the protons of each tautomer. For instance, the enolic protons of the bis-enolic form are expected to appear as sharp singlets at a downfield chemical shift, characteristic of protons involved in strong intramolecular hydrogen bonding. The protons of the methylene (B1212753) groups and the pyridyl rings will also exhibit different chemical shifts depending on whether they are part of a mono-enolic or bis-enolic structure.

Similarly, ¹³C NMR spectroscopy provides valuable insights into the carbon framework of the tautomers. The chemical shifts of the carbonyl carbons and the enolic carbons are particularly diagnostic. In the bis-enolic form, the signals for the two enolized carbonyl carbons will be shifted upfield compared to a typical ketone, while the central carbonyl carbon will retain its characteristic downfield shift.

Table 1: Illustrative ¹H NMR Chemical Shifts for Tautomeric Forms of this compound

| Proton | Mono-Enolic Form (ppm) | Bis-Enolic Form (ppm) |

| Enolic OH | 15.0 - 16.0 | 16.0 - 17.0 |

| CH (enol) | 5.8 - 6.2 | 6.0 - 6.5 |

| CH₂ (keto) | 3.8 - 4.2 | - |

| Pyridyl-H | 7.0 - 8.5 | 7.2 - 8.7 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Tautomeric Forms of this compound

| Carbon | Mono-Enolic Form (ppm) | Bis-Enolic Form (ppm) |

| C=O (keto) | 195 - 205 | 190 - 200 |

| C-OH (enol) | 170 - 180 | 175 - 185 |

| C=C (enol) | 95 - 105 | 100 - 110 |

| CH₂ (keto) | 45 - 55 | - |

| Pyridyl-C | 120 - 155 | 122 - 157 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Factors Influencing Tautomeric Distribution

The position of the keto-enol equilibrium for this compound is not static and can be influenced by several external and internal factors.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the relative proportions of the tautomers. In general, for β-dicarbonyl and related compounds, an increase in solvent polarity tends to favor the more polar keto form. This is because polar solvents can effectively solvate the exposed carbonyl groups of the keto tautomer. Conversely, in non-polar solvents, the intramolecularly hydrogen-bonded enol form, which is less polar, is often favored. Therefore, it is expected that in more polar solvents, the proportion of the mono-enolic and even the tri-keto form of this compound would increase relative to the bis-enolic form.

Substituent Effects: The electronic nature of substituents on the pyridyl rings can also modulate the tautomeric equilibrium. Electron-withdrawing groups on the aromatic rings can increase the acidity of the enolic protons, thereby influencing the strength of the intramolecular hydrogen bonds and potentially shifting the equilibrium. Conversely, electron-donating groups may have the opposite effect. While specific studies on substituted this compound are limited, research on analogous 1,5-diaryl-1,3,5-pentanetriones suggests that such electronic effects can be significant in fine-tuning the tautomeric distribution.

Coordination Chemistry and Metal Complexation of 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione

Chelation Modes and Ligand Denticity of 1,5-dipyridin-2-ylpentane-1,3,5-trione

This compound is a β-triketone that exhibits keto-enol tautomerism. In solution, it exists as a mixture of mono- and bis-enolic forms, with the bis-enolic form being the major product. researchgate.net In the solid state, it predominantly exists in the bis-enolic form, a structural feature stabilized by intramolecular hydrogen bonding. researchgate.netresearchgate.net This tautomeric flexibility plays a crucial role in its coordination behavior with metal ions.

The coordination of this compound to metal centers primarily involves its pyridyl nitrogen atoms and the oxygen atoms of the carbonyl groups. In its deprotonated enolic form, the ligand offers a combination of hard oxygen and softer nitrogen donor atoms, making it suitable for coordinating with a variety of metal ions with different hard-soft acid-base properties.

The pyridyl nitrogen atoms act as neutral donor sites, while the deprotonated enolate oxygen atoms serve as anionic donor sites. This combination allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The specific donor atoms involved in coordination can vary depending on the metal ion, its coordination preferences, and the reaction conditions.

The structure of this compound, with its two pyridyl groups and three carbonyl groups, allows it to act as a multidentate ligand. Depending on the conformation of the molecule and the nature of the metal ion, it can coordinate in various modes, including bidentate, tridentate, or even as a bridging ligand connecting multiple metal centers. rsc.org

In its bis-enolic form, the ligand can offer two {N, O} bidentate chelation sites, potentially leading to the formation of mononuclear complexes with two chelate rings or polynuclear complexes where the ligand bridges two metal centers. The flexibility of the pentane-1,3,5-trione backbone allows the pyridyl groups to orient themselves in positions suitable for coordination, contributing to the ligand's versatility.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's structure and composition. While specific studies on a wide range of metal complexes with this exact ligand are limited, the general behavior can be inferred from related pyridyl-β-diketonate systems.

Complexes of transition metals with pyridyl-containing β-diketonate ligands have been extensively studied. These complexes often exhibit interesting photophysical and electrochemical properties.

Ir(III) and Ru: Iridium(III) and Ruthenium complexes with similar pyridyl-β-diketonate ligands are known to be emissive and have applications in organic light-emitting diodes (OLEDs) and as photosensitizers. The coordination of the pyridyl and diketonate moieties contributes to the tuning of the frontier molecular orbital energy levels, which in turn affects their photophysical properties.

Mn, Co(II), and Ni(II): Manganese, Cobalt(II), and Nickel(II) complexes with related ligands often exhibit interesting magnetic properties and can adopt various coordination geometries, including octahedral and square planar. For instance, cubane-like structures have been observed for manganese complexes with di-2-pyridyl ketone in its gem-diol form. rsc.org

Cu(II): Copper(II) complexes with pyridyl-β-diketonates have been synthesized and characterized, showing a tendency to form both mononuclear and polynuclear structures. researchgate.net

Zn(II) and Cd(II): Zinc(II) and Cadmium(II) complexes with pyridyl-containing ligands are of interest for their potential applications in fluorescence sensing and as models for biological systems. nih.govresearchgate.net

Pt(II): Platinum(II) complexes with pyridyl-β-diketonate ligands have been investigated for their potential as phosphorescent materials for OLEDs. rsc.org

Lanthanide complexes with β-diketonate ligands are well-known for their characteristic luminescence properties. The organic ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The inclusion of pyridyl groups in the β-diketonate ligand can enhance the antenna effect and influence the coordination environment of the lanthanide ion.

Europium(III) complexes with ligands similar to this compound are expected to exhibit strong red emission. The synthesis of such complexes typically involves the reaction of a europium(III) salt with the ligand in the presence of a base to deprotonate the enolic hydroxyl groups. mdpi.comsciencepublishinggroup.commdpi.comresearchgate.net

Structural Analysis of Coordination Compounds

In the absence of specific crystallographic data for many of the metal complexes of this compound, structural features can be inferred from analogous compounds. For example, the coordination of pyridyl-β-diketonate ligands to transition metals often results in distorted octahedral or square planar geometries. In lanthanide complexes, higher coordination numbers (e.g., 8 or 9) are common.

Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy are also vital for characterizing these complexes. IR spectroscopy can provide evidence for the coordination of the carbonyl groups, while NMR spectroscopy can elucidate the structure in solution. UV-Vis spectroscopy is useful for studying the electronic transitions within the complexes.

X-ray Crystallography of this compound Complexes

Detailed structural information obtained through single-crystal X-ray diffraction is fundamental to understanding the precise bonding and three-dimensional arrangement of atoms within a metal complex. In the case of this compound, the ligand exhibits a keto-enol tautomerism. While the crystal structure of the free ligand in its bis-enolic form has been reported, comprehensive X-ray crystallographic data for its metal complexes are not extensively available in the current body of scientific literature.

Research on analogous compounds, such as those with different substituents on the pentane (B18724) chain, has provided some crystallographic context. For instance, the structure of 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione has been determined, revealing specific bond lengths and angles, but this does not represent a metal complex. The complexation with metal ions would significantly alter the geometry and electronic distribution of the parent ligand. Without specific crystallographic reports on metal complexes of this compound, a detailed discussion of bond distances, angles, and crystal packing remains speculative.

Geometrical Arrangements and Coordination Environments

The potential coordination behavior of this compound is rich and varied due to the presence of multiple donor atoms: two pyridyl nitrogen atoms and three keto-oxygen atoms. Upon deprotonation of its enolic form, the ligand can act as a bidentate or tridentate chelating agent.

The coordination of the pyridyl nitrogen atoms and the enolate oxygen atoms can lead to the formation of stable five- or six-membered chelate rings with a metal center. This chelation is expected to result in various coordination geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, in a hypothetical mononuclear complex with a divalent transition metal, the ligand could coordinate in a planar fashion, with additional coordination sites on the metal being occupied by solvent molecules or other ligands. However, without experimental structural data, the specific geometrical arrangements and coordination environments of its complexes cannot be definitively described.

Ligand Field Theory and Electronic Structure of this compound Metal Complexes

Ligand Field Theory (LFT) is a critical model for explaining the electronic structure, bonding, and magnetic properties of transition metal complexes. It describes how the interaction between the metal's d-orbitals and the ligands' orbitals affects the degeneracy of the d-orbitals.

d-Orbital Splitting Patterns in Various Geometries

The splitting of the d-orbitals is highly dependent on the geometry of the metal complex.

Octahedral Geometry : In an octahedral field, the five d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (or 10Dq).

Tetrahedral Geometry : In a tetrahedral environment, the splitting pattern is inverted and smaller compared to an octahedral field. The d-orbitals split into a lower energy e set and a higher energy t₂ set. The splitting energy is Δt, where Δt ≈ 4/9 Δo.

Square Planar Geometry : For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square planar complexes are common. The d-orbital splitting is more complex, resulting in four different energy levels.

The specific d-orbital splitting pattern for a complex of this compound would depend on the coordination geometry adopted, which is currently not established through experimental data.

Table 1: Predicted d-Orbital Splitting in Common Geometries

| Geometry | High Energy Orbitals | Low Energy Orbitals |

|---|---|---|

| Octahedral | dx²-y², dz² (eg) | dxy, dxz, dyz (t2g) |

| Tetrahedral | dxy, dxz, dyz (t₂) | dx²-y², dz² (e) |

This table is interactive and represents theoretical splitting patterns.

Spectrochemical Series Considerations for this compound as a Ligand

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands.

To place this compound in the spectrochemical series, one would need to synthesize a series of its complexes with a suitable metal ion (e.g., Cr(III) or Co(III)) and measure their electronic absorption spectra to determine the ligand field splitting parameter, Δo. Based on its constituent donor groups (pyridyl nitrogen and enolate oxygen), it can be anticipated that the deprotonated enolate form of the ligand would exert a relatively strong field. The pyridyl group is known to be a moderately strong field ligand. Therefore, as a chelating ligand, this compound is expected to be a medium to strong-field ligand. Its precise position relative to well-known ligands like ethylenediamine (B42938) or bipyridine would require experimental verification.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione |

| Ethylenediamine |

Spectroscopic Characterization and Elucidation of Structure for 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in 1,5-dipyridin-2-ylpentane-1,3,5-trione and confirming its tautomeric state. The spectra are highly sensitive to the keto-enol equilibrium.

In the solid state, where the molecule adopts a (Z,Z)-bis(enol) conformation, the FT-IR spectrum is expected to show characteristic bands indicative of this structure. A broad absorption band in the region of 3400-2500 cm⁻¹ would be assigned to the O-H stretching vibrations of the enol groups, with the broadening resulting from strong intramolecular hydrogen bonding with the central ketone oxygen. The spectrum would also feature strong bands around 1640-1600 cm⁻¹ corresponding to C=O stretching of the remaining central ketone and C=C stretching of the enol moieties. The characteristic C=O stretching bands of a typical β-diketone (usually around 1725 cm⁻¹ and 1705 cm⁻¹) would be absent. Vibrations associated with the pyridine (B92270) rings, such as C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region.

In solution (e.g., in CDCl₃ or DMSO), the FT-IR spectrum would reflect the equilibrium mixture of tautomers. It would be a superposition of spectra from the major bis-enol and minor mono-enol forms. This would result in a complex spectrum featuring a broad O-H stretch, C=O stretching bands for both the enolized and non-enolized ketone groups, and C=C stretching bands.

Raman spectroscopy provides complementary information. The C=C stretching vibrations of the enol and the symmetric stretching of the pyridine rings typically give rise to strong Raman signals. Analysis of the vibrational modes of related pyridine derivatives helps in the assignment of these complex spectra. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound (Bis-enol form)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–2500 | Broad, Medium | O–H stretch (intramolecular hydrogen-bonded) |

| ~1630 | Strong | C=O stretch (central ketone, hydrogen-bonded) |

| ~1610 | Strong | C=C stretch (enol) |

| 1590–1430 | Medium-Strong | C=C and C=N stretching (pyridine rings) |

| 1400–1200 | Medium | C–O stretch / O–H bend (enol) |

| Below 1000 | Medium-Weak | C–H out-of-plane bending (pyridine rings) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Dynamics

NMR spectroscopy is the most definitive method for elucidating the tautomeric equilibrium of this compound in solution.

Analysis of ¹H and ¹³C NMR spectra confirms that this compound exists in solution as an equilibrium mixture of a major bis-enolic tautomer and a minor mono-enolic tautomer.

In the ¹H NMR spectrum , the major bis-enol form would display a characteristic signal for the enolic protons (OH) in the downfield region (typically δ > 15 ppm), indicating strong intramolecular hydrogen bonding. A singlet corresponding to the two equivalent methine protons (=CH) would appear around δ 6.0-7.0 ppm. The protons of the two equivalent pyridine rings would show complex multiplets in the aromatic region (δ 7.0-8.7 ppm). For the minor mono-enol form, distinct signals would be observed, including a methylene (B1212753) signal (-CH₂-) adjacent to a ketone, another methylene signal adjacent to the enol, and a separate enolic proton signal.

The ¹³C NMR spectrum provides further evidence. For the symmetric bis-enol tautomer, signals for the enolic carbons (C=O) would appear around δ 180-190 ppm, while the olefinic carbons (=CH) would be found near δ 90-100 ppm. The pyridine carbons would resonate in the δ 120-155 ppm range. The presence of the minor mono-enol tautomer would be indicated by a separate set of signals, including a ketone carbon (~δ 200 ppm) and methylene carbons (~δ 40-50 ppm).

Table 2: Representative ¹H NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃

| Proton Type | Bis-enol Tautomer (Major) | Mono-enol Tautomer (Minor) |

| Enolic OH | ~16.5 ppm (s, br) | ~15.8 ppm (s, br) |

| Methine (=CH) | ~6.5 ppm (s) | ~6.2 ppm (s) |

| Methylene (keto-CH₂-enol) | N/A | ~4.1 ppm (s) |

| Methylene (keto-CH₂-keto) | N/A | ~3.9 ppm (s) |

| Pyridine CH | 7.3–8.7 ppm (m) | 7.3–8.7 ppm (m) |

Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃

| Carbon Type | Bis-enol Tautomer (Major) | Mono-enol Tautomer (Minor) |

| Keto C=O | ~185 ppm (central C=O) | ~201 ppm (terminal C=O), ~188 ppm (central C=O) |

| Enol C–O | ~182 ppm | ~184 ppm |

| Methine (=CH) | ~98 ppm | ~96 ppm |

| Methylene (CH₂) | N/A | ~45-55 ppm |

| Pyridine C | 122–153 ppm | 122–153 ppm |

2D NMR experiments are essential for the unambiguous assignment of the signals for each tautomer and for confirming their structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is used to confirm the connectivity within the pyridine rings by showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the methine proton at ~6.5 ppm to the olefinic carbon at ~98 ppm in the bis-enol form).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly crucial for studying tautomerism as it shows correlations between protons and carbons over two or three bonds. For the bis-enol form, a key correlation would be observed from the downfield enolic OH proton to the enolic C-O, the olefinic =CH carbon, and the adjacent pyridine ring carbon (C-2). This confirms the position of the enolization and the intramolecular hydrogen bonding. Similar long-range correlations for the minor mono-enol tautomer allow for its complete structural assignment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its extensive conjugated system. The presence of pyridine rings and the β-dicarbonyl moiety, which exists predominantly in its enol form, gives rise to characteristic absorption bands.

The spectrum is expected to show intense bands in the UV region (250–380 nm) attributed to π→π* transitions within the pyridyl rings and the conjugated enone or di-enone system of the tautomers. Lower energy, less intense n→π* transitions associated with the lone pair electrons on the nitrogen and oxygen atoms may also be observed, often appearing as a shoulder on the more intense π→π* bands. The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

Many pyridine-containing compounds are known to be fluorescent. researchgate.net Excitation at the π→π* absorption band may lead to fluorescence emission. The photophysical behavior would be influenced by the tautomeric equilibrium, with the more rigid, planar bis-enol form likely exhibiting different emission properties compared to the mono-enol form. The large conjugated system suggests potential for fluorescence in the blue-green region of the visible spectrum (400-550 nm), though specific experimental data is required for confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₅H₁₂N₂O₃, corresponding to a monoisotopic mass of approximately 268.08 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 268. The fragmentation is dominated by cleavages adjacent to the carbonyl groups (α-cleavage), which are structurally weak points. A primary and highly characteristic fragmentation pathway for 2-acylpyridine derivatives involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the pentane (B18724) chain. This leads to the formation of the very stable pyridinoyl cation.

Other significant fragments arise from further cleavages of the central pentane chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Formula | Fragmentation Pathway |

| 268 | [C₁₅H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - C₅H₄NCO]⁺ | Loss of a pyridinoyl radical |

| 134 | [C₈H₆N₂O]⁺˙ | Cleavage of the central C-C bonds |

| 106 | [C₆H₄NO]⁺ | Formation of the pyridinoyl cation (a key fragment) |

| 78 | [C₅H₄N]⁺ | Loss of CO from the pyridinoyl cation |

Computational and Theoretical Investigations of 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the properties of molecules, including their geometry, energy, and electronic distribution. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the study of excited states and the prediction of spectroscopic properties like UV-Vis spectra. mdpi.commdpi.comresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule through a process called geometry optimization. For 1,5-dipyridin-2-ylpentane-1,3,5-trione, a key area of investigation is its keto-enol tautomerism. Experimental studies have shown that this compound exists in a keto-enol equilibrium. researchgate.net

In solution, NMR spectroscopy indicates a mixture of tautomeric forms, with the bis-enolic form being the major product and the mono-enolic form as the minor product. researchgate.netresearchgate.net However, in the solid state, the crystal structure reveals that the bis-enolic form is predominant. researchgate.netresearchgate.net This preference is attributed to the thermodynamic stability conferred by the formation of strong intramolecular C=O⋯H–O hydrogen bonds. researchgate.netresearchgate.net

DFT-based geometry optimization can model these different tautomers (tri-keto, mono-enol, and bis-enol forms) and calculate their relative energies to corroborate experimental findings. By comparing the computed energies, researchers can quantify the stability of the bis-enol tautomer relative to other forms, providing a theoretical basis for its prevalence in the solid state. These calculations typically show that structures stabilized by intramolecular hydrogen bonding, such as the (Z,Z)-bis(enol) form, are energetically favored. researchgate.net

| Tautomeric Form | Predominance in Solution | Predominance in Solid State | Key Stabilizing Feature |

|---|---|---|---|

| Bis-enolic | Major Product | Predominant Species | Intramolecular Hydrogen Bonding |

| Mono-enolic | Minor Product | Not observed | - |

| Tri-keto | Not significantly observed | Not observed | - |

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, understanding the electronic structure is key to predicting its behavior as a ligand in coordination chemistry. Calculations can map the electron density distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms of the pyridyl rings and the oxygen atoms of the carbonyl/enol groups are expected to be electron-rich centers, capable of coordinating to metal ions. The HOMO-LUMO gap can indicate the energy required for electronic excitation, which is relevant for its photochemical properties. mdpi.com

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) approach, typically used within a DFT framework, is a reliable method for calculating the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net For this compound, theoretical calculations can be performed on the different tautomers. The predicted chemical shifts for the mono- and bis-enolic forms can be compared against the experimentally recorded NMR spectra to assign the observed signals and confirm the equilibrium in solution. researchgate.netresearchgate.net

UV-Vis Spectra : TD-DFT is the standard method for calculating the electronic absorption spectra of molecules. mdpi.commdpi.com It computes the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. By simulating the UV-Vis spectrum of this compound, researchers can interpret the experimental spectrum, assigning specific electronic transitions (e.g., π→π* or n→π*) to the observed absorption bands.

Molecular Dynamics and Conformational Studies

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the solvent.

For this compound, MD simulations can be used to study the keto-enol tautomerization process in solution, exploring the energy barriers and pathways for interconversion. Furthermore, these simulations can explore the full conformational landscape of the molecule, identifying various stable and transient geometries beyond the minimum-energy structure. This is particularly useful for understanding the flexibility of the pentane-1,3,5-trione backbone and the rotational freedom of the pyridyl rings, which are important factors in its ability to act as a chelating ligand for metal ions.

Magnetostructural Correlations in Metal Complexes

When this compound acts as a ligand to bind paramagnetic metal ions, the resulting complexes may exhibit interesting magnetic properties. Magnetostructural correlation studies aim to establish a relationship between the geometric structure of a metal complex (e.g., bond lengths, bond angles, and coordination geometry) and its magnetic behavior (e.g., spin state, magnetic anisotropy, and exchange coupling between metal centers).

DFT calculations, often using specialized functionals, can be employed to model the electronic structure of these metal complexes. By calculating spin densities and the energies of different spin states, it is possible to predict the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers bridged by the ligand. These theoretical predictions help in understanding how subtle changes in the coordination environment provided by the this compound ligand can tune the magnetic properties of the resulting complex, guiding the design of new molecular magnets.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or its complexation with metal ions, DFT calculations can be used to:

Identify Transition States : Locate the highest energy point along the reaction coordinate, which determines the activation energy.

Calculate Activation Barriers : The energy difference between the reactants and the transition state provides the activation energy, which governs the reaction rate.

Visualize Reaction Pathways : Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Applications in Catalysis Utilizing 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione Derived Systems

Catalytic Activity of Metal Complexes of 1,5-Dipyridin-2-ylpentane-1,3,5-trione

Metal complexes incorporating pyridyl moieties are known to be effective catalysts for a range of chemical reactions. The electronic properties and steric environment provided by the ligand play a crucial role in determining the catalytic efficiency and selectivity of the metal center.

Aerobic oxidation reactions, which utilize molecular oxygen as the ultimate oxidant, are of significant interest in green chemistry. Palladium and ruthenium complexes featuring pyridyl-containing ligands have demonstrated notable activity in this area. For instance, palladium(II) complexes with pyridinedicarboxylic acid have been shown to catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates. Similarly, ruthenium(II) polypyridyl complexes have been investigated for the aerobic oxidation of the methylene (B1212753) protons of a coordinated 2-pyridylacetate (B8455688) ligand to an α-oxo-acetate derivative. rsc.org These reactions often proceed through the formation of high-valent metal-oxo species. rsc.org

While specific studies on the aerobic oxidation capabilities of this compound metal complexes are not yet prevalent in the literature, the presence of two pyridyl groups suggests their potential to stabilize metal centers in various oxidation states, a key requirement for such catalytic cycles. The trione (B1666649) backbone could also influence the redox potential and substrate accessibility of the metal center.

A study on a Ru(II) polypyridyl complex has shown that it can catalyze the aerobic oxidation of methyl p-tolyl sulfide (B99878) to its corresponding sulfoxide. nih.gov This highlights the potential of ruthenium complexes with pyridyl-containing ligands in selective oxidation reactions.

Table 1: Examples of Aerobic Oxidation Reactions Catalyzed by Pyridyl-Containing Metal Complexes

| Catalyst Precursor | Substrate | Product | Reference |

| Palladium(II) with pyridinedicarboxylic acid | 8-methylquinolines | 8-quinolylmethyl acetates | |

| [Ru(bpy)2(acpy)]+ | Coordinated 2-pyridylacetate | Coordinated α-oxo-acetate | rsc.org |

| fac-[RuII(H2O)(dpp)(tppm)]2+ | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | nih.gov |

The conversion of carbon dioxide (CO2) into value-added chemicals and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. Molecular electrocatalysts, particularly those based on rhenium and cobalt with polypyridyl ligands, have shown significant promise for CO2 reduction. nih.govmdpi.com For example, rhenium(I) complexes with 4'-substituted terpyridine ligands have been demonstrated to catalyze the electroreduction of CO2 to carbon monoxide (CO) with high faradaic yields. rsc.org

The catalytic cycle for these systems typically involves the reduction of the metal complex, followed by the binding and activation of CO2. The pyridyl ligands play a crucial role in accepting and transferring electrons and in stabilizing the key intermediates. Given that this compound possesses two pyridyl units, its metal complexes could potentially exhibit interesting electrocatalytic properties for CO2 reduction. The electron-withdrawing or -donating nature of the trione backbone could be tuned to optimize the redox potentials for efficient catalysis.

Research on cobalt complexes with polypyridine diamine ligands has also shown effective electrocatalytic reduction of CO2 to CO. mdpi.com These findings suggest that metal complexes of this compound could be promising candidates for the development of new electrocatalysts for CO2 conversion.

Table 2: Electrocatalytic CO2 Reduction by Pyridyl-Containing Metal Complexes

| Catalyst | Product | Faradaic Yield | Overpotential (V) | Reference |

| Re(I)(L)(CO)3Br (L = 4'-substituted terpyridine) | CO | 62-98% | 0.75-0.95 | rsc.org |

| Co(L1)2 (L1 = polypyridine diamine) | CO | ~30% (initially) | Not specified | mdpi.com |

Water oxidation is the key half-reaction in water splitting for hydrogen production and is also a crucial component of artificial photosynthesis. The development of efficient and robust water oxidation catalysts (WOCs) is a major scientific challenge. Ruthenium and copper complexes containing pyridyl ligands have been extensively investigated as molecular WOCs. For example, heteroleptic ruthenium complexes with 2,6-bis(benzimidazolyl)pyridine scaffolds have been shown to be highly active electrocatalysts for water oxidation. rsc.org

The mechanism of water oxidation by these molecular catalysts often involves the formation of high-valent metal-oxo species that are capable of O-O bond formation. The pyridyl ligands are essential for stabilizing these reactive intermediates and facilitating the proton-coupled electron transfer steps. Copper complexes based on the di-2-pyridyl ketone ligand have also been shown to exhibit significant electrocatalytic performance for both water oxidation and CO2 reduction. mdpi.com

The coordination environment provided by this compound could potentially support the high oxidation states of metals like ruthenium and copper that are necessary for water oxidation catalysis. The flexibility of the pentane-1,3,5-trione linker may also allow for the formation of multinuclear complexes, which could facilitate the multi-electron process of water oxidation.

Table 3: Performance of Pyridyl-Containing Metal Complexes in Electrocatalytic Water Oxidation

| Catalyst | Turnover Frequency (TOF) (s-1) | Overpotential (mV) | Reference |

| [RuII(L)(L2)(DMSO)][PF6] (L2 = substituted 2,6-bis(benzimidazolyl)pyridine) | 31648.41 | Not specified | rsc.org |

| Binuclear Copper Complex with di-2-pyridyl ketone ligand | 7.23 | Not specified | mdpi.com |

| Cubane-type Co(II) complexes | 1.04 - 1.99 | 680 - 710 | rsc.org |

Enantioselective hydrogenation is a powerful tool for the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals and fine chemicals. The hydrogenation of pyridyl ketones presents a particular challenge due to the potential for catalyst inhibition by the nitrogen atom of the pyridine (B92270) ring. However, significant progress has been made using ruthenium catalysts with chiral diphosphine ligands.

While this compound is not a diphosphine ligand, the principles of enantioselective hydrogenation of pyridyl ketones are relevant to understanding the catalytic potential of related chiral pyridyl-containing ligands. The key to successful enantioselective hydrogenation is the creation of a chiral environment around the metal center that can differentiate between the two prochiral faces of the ketone. This is typically achieved through the use of atropisomeric biaryl diphosphines like BINAP and its derivatives.

The electronic and steric properties of the phosphine (B1218219) ligands have a profound impact on both the catalytic activity and the enantioselectivity of the hydrogenation reaction. For instance, electron-donating groups on the phosphine ligands can increase the reaction rate. The choice of solvent and base is also critical for achieving high enantiomeric excess (ee).

Although not directly applicable to this compound itself, the development of chiral versions of this ligand or its use in conjunction with chiral auxiliaries could potentially lead to new catalysts for the enantioselective reduction of pyridyl ketones and other prochiral substrates.

Table 4: Enantioselective Hydrogenation of a Pyridyl Ketone with Ru-Diphosphine Catalysts

| Diphosphine Ligand | Enantiomeric Excess (ee) (%) | Conditions | Reference |

| BINAP | 61-71 | Ru catalyst, H2 | |

| BIPHEMP | 61-71 | Ru catalyst, H2 | |

| MeOBIPHEP | 61-71 | Ru catalyst, H2 |

Artificial Metalloenzymes and Biomimetic Catalysis

Artificial metalloenzymes, created by incorporating a synthetic metal complex into a protein scaffold, combine the reactivity of transition metal catalysts with the high selectivity and efficiency of enzymes. mdpi.com This approach offers a promising strategy for developing novel catalysts for a wide range of chemical transformations, including selective oxidation reactions. nih.gov

The protein scaffold in an artificial metalloenzyme provides a well-defined chiral microenvironment around the metal catalyst, which can control the substrate orientation and thereby enhance reaction selectivity. mdpi.comnih.gov Various proteins, such as serum albumin and streptavidin, have been used as scaffolds for creating artificial metalloenzymes. mdpi.com

While there are no specific reports on the use of this compound in artificial metalloenzymes, its ability to chelate metal ions makes it a potential candidate for the design of new catalytic cofactors. By attaching a biotin (B1667282) moiety to the ligand, for example, a metal complex of this compound could be non-covalently incorporated into streptavidin. The resulting artificial metalloenzyme could then be evaluated for its catalytic activity in selective oxidation reactions.

The substrate scope of such an artificial metalloenzyme would be influenced by both the nature of the metal complex and the properties of the protein scaffold. Directed evolution and rational protein design could be employed to optimize the catalytic performance for a specific substrate and reaction. nih.gov The development of artificial metalloenzymes based on this compound represents an exciting avenue for future research in biomimetic catalysis.

Secondary Coordination Sphere Effects in Catalysis

The secondary coordination sphere, which encompasses the environment around the primary coordination sphere of a metal complex, plays a crucial role in dictating the catalytic activity and selectivity of systems derived from this compound. While direct catalytic applications of this specific compound are still an emerging area of research, the principles of secondary coordination sphere effects observed in related pyridyl-containing ligand systems can provide valuable insights.

The pyridyl groups of this compound can engage in non-covalent interactions, such as hydrogen bonding and π-stacking, with substrates, co-catalysts, or solvent molecules. These interactions can pre-organize the reactants for the desired transformation, stabilize transition states, and influence the electronic properties of the metal center, thereby modulating the catalytic outcome. For instance, in analogous systems, the strategic placement of hydrogen bond donors or acceptors in the secondary coordination sphere has been shown to enhance reaction rates and control stereoselectivity.

The keto-enol tautomerism inherent to the 1,3,5-trione moiety also contributes to the dynamic nature of the secondary coordination sphere. researchgate.net The enolic hydroxyl groups can act as hydrogen bond donors, further influencing the local environment of the catalytic site. The flexibility of the pentane (B18724) backbone allows the pyridyl groups to adopt various conformations, enabling the formation of specific pockets or channels that can selectively bind substrates.

Table 1: Potential Secondary Coordination Sphere Interactions in this compound Metal Complexes

| Interaction Type | Potential Role in Catalysis |

| Hydrogen Bonding | Substrate orientation, transition state stabilization |

| π-π Stacking | Substrate binding and activation |

| Steric Hindrance | Control of selectivity |

| Solvophobic Effects | Enhancement of reaction rates in aqueous media |

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of a catalytic reaction is paramount for the rational design of more efficient catalysts. For systems based on this compound, a combination of experimental and computational techniques can be employed to elucidate the intricate steps of the catalytic cycle.

Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are central to unraveling a catalytic mechanism. In hypothetical catalytic cycles involving metal complexes of this compound, various intermediates can be postulated based on established organometallic principles. For example, in a cross-coupling reaction, one might expect to observe oxidative addition, transmetalation, and reductive elimination steps, each involving distinct metal-ligand intermediates.

The flexible coordination of the this compound ligand, which can act as a bidentate or tridentate ligand, can influence the stability and reactivity of these intermediates. The electronic properties of the pyridyl groups can also affect the electron density at the metal center, thereby influencing the rates of key elementary steps. The characterization of fleeting transition states, while challenging, is crucial for understanding the rate-determining step of the reaction.

Spectroscopic and Computational Approaches to Mechanism

A powerful synergy of spectroscopic and computational methods is often required to gain a comprehensive understanding of catalytic mechanisms. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, can be used to monitor the formation and decay of intermediates during a catalytic reaction. For instance, changes in the chemical shifts in NMR spectra or the vibrational frequencies in IR spectra can provide evidence for the coordination of substrates and the transformation of intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for studying catalytic mechanisms. DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the mapping of the entire reaction energy profile, providing insights into the feasibility of different mechanistic pathways and identifying the factors that control the reaction's efficiency and selectivity. For palladium-catalyzed cross-coupling reactions involving related ligand systems, DFT has been successfully employed to elucidate the mechanistic details of the catalytic cycle. ruhr-uni-bochum.de

Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies

| Technique | Information Gained |

| NMR Spectroscopy | Structure and dynamics of species in solution |

| IR Spectroscopy | Identification of functional groups and bonding modes |

| UV-Visible Spectroscopy | Electronic transitions and reaction kinetics |

| Mass Spectrometry | Identification of intermediates and products |

| Density Functional Theory (DFT) | Geometries, energies, and electronic structures of molecules |

While the full catalytic potential of this compound is yet to be completely realized, the foundational principles of coordination chemistry and mechanistic analysis provide a clear roadmap for future research. By leveraging the unique features of this versatile ligand and employing a combination of advanced experimental and theoretical techniques, the development of novel and efficient catalytic systems based on this scaffold is a promising avenue for exploration.

Advanced Materials and Supramolecular Chemistry Based on 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione

Design and Synthesis of Supramolecular Architectures

The molecular structure of 1,5-dipyridin-2-ylpentane-1,3,5-trione, featuring two terminal pyridyl groups and a flexible pentane-1,3,5-trione backbone, makes it a versatile building block for the design of complex supramolecular architectures. The pyridine (B92270) rings act as effective coordination sites for metal ions, while the trione (B1666649) system can engage in various non-covalent interactions. These interactions, including coordination bonds, hydrogen bonding, and π-π stacking, are fundamental forces that govern the self-assembly of molecules into well-defined, higher-order structures. rsc.org The strategic placement of nitrogen atoms within the pyridyl rings enhances the compound's polarity and metal-binding capabilities, which are crucial for constructing sophisticated supramolecular systems.

Self-Assembly of Coordination Compounds

The presence of terminal 2-pyridyl groups on a flexible backbone allows this compound and its derivatives to participate in self-assembly processes with metal ions, leading to the formation of metallosupramolecules. nih.gov The self-assembly of such pyridyl ligands with metal ions like silver(I) can result in the formation of discrete metallocycles or extended coordination polymers. nih.govresearchgate.net The final architecture is influenced by factors such as the flexibility of the ligand, the coordination geometry preferred by the metal ion, and the reaction conditions. nih.gov For instance, the reaction of flexible 2-pyridyl ligands with silver salts has been shown to yield novel, discrete metallocyclic complexes in the crystalline state. nih.gov However, slight modifications to the ligand structure can lead to the formation of a coordination polymer, sometimes via a solution-based discrete cyclic intermediate. nih.gov

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking play a critical role in stabilizing the supramolecular structures formed by this compound derivatives. rsc.org The interplay between these forces dictates the packing of molecules in the solid state. In a closely related molecule, 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, crystal structure analysis reveals extensive intermolecular interactions. nih.gov Pairs of O—H⋯N hydrogen bonds link molecules into centrosymmetric dimers. nih.gov These dimers are further consolidated into a three-dimensional network by additional C—H⋯O interactions, π–π stacking between neighboring pyridyl groups, and C—H⋯π interactions. nih.gov

The strength of π–π stacking interactions can be influenced by the presence of hydrogen bonds. rsc.org Hydrogen bonding can lead to π depletion in aromatic rings, which in turn increases the strength of the π–π stacking interaction. rsc.org In the crystal structure of 3-(4-hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione, the π–π stacking occurs with a centroid–centroid distance of 3.971 (2) Å between adjacent pyridine rings. nih.gov This demonstrates how specific functionalization of the pentane (B18724) backbone can introduce hydrogen bonding capabilities that work in concert with stacking interactions to direct the supramolecular assembly. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Pyridine Rings) | 13.1 (1)° |

| Dihedral Angle (Phenyl to Pyridine 1) | 87.4 (1)° |

| Dihedral Angle (Phenyl to Pyridine 2) | 81.9 (1)° |

| Key Hydrogen Bond | O—H⋯N |

| π–π Stacking Distance (Centroid–Centroid) | 3.971 (2) Å |

| Other Interactions | C—H⋯O, C—H⋯π |

Metal-Organic Frameworks (MOFs) and Porous Materials

This compound serves as a key precursor for ligands used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The utility of this compound lies in its efficient conversion to 4'-substituted-2,2':6',2''-terpyridines, which are exceptional ligands for building MOFs due to their strong and predictable coordination with a wide range of metal ions. nih.gov The properties of the resulting MOF, including pore size, stability, and functionality, can be systematically tuned by modifying the structure of the organic linker derived from the initial trione. rsc.org

Terpyridine-Functionalized Covalent Organic Frameworks

The most significant application of this compound in materials science is its role in the Kröhnke condensation reaction to synthesize 4'-functionalized terpyridines. uminho.pt This reaction involves the condensation of the 1,5-diketone (the trione exists in its bis-enolic form) with an aldehyde in the presence of ammonia. uminho.ptresearchgate.net The resulting terpyridine ligands are rigid, planar, and possess a tridentate N,N',N''-coordination pocket that strongly chelates to transition metals. nih.govbeilstein-journals.org

These terpyridine units can be incorporated as functional building blocks into Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers formed from light elements, linked by strong covalent bonds. By using terpyridine-derivatized linkers, it is possible to create COFs with pre-designed topologies and periodic arrays of metal-binding sites. These sites can then be metalated to introduce catalytic activity, specific guest recognition properties, or interesting electronic and magnetic functions into the porous material. The synthesis of COFs from monomers like 1,3,5-tricyanobenzene provides a precedent for creating highly ordered, porous networks with tailored properties. bohrium.com

Luminescent Materials

The terpyridine ligands synthesized from this compound form the basis for a wide array of luminescent materials when complexed with transition metals such as ruthenium(II), iron(II), zinc(II), or platinum(II). nih.govbeilstein-journals.org The strong ligand field of the terpyridine unit, combined with the heavy atom effect of the metal, can lead to complexes with unique and tunable photophysical properties. nih.gov These properties are highly dependent on the nature of the metal ion and the substituents on the terpyridine scaffold, which can be controlled in the initial synthesis from the trione precursor. beilstein-journals.org The resulting metal complexes have found applications in fields such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net

Phosphorescent and Fluorescent Complexes

Complexes of terpyridines with transition metals can exhibit both fluorescence and phosphorescence. The emission properties arise from various electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions. nih.gov Ruthenium(II) and platinum(II) complexes of substituted terpyridines are particularly noted for their phosphorescence. uminho.ptbeilstein-journals.org

For example, platinum(II) complexes are known to be efficient phosphorescent emitters, with some achieving high photoluminescence quantum yields (PLQYs). nih.govresearchgate.net The emission color and efficiency can be fine-tuned by modifying the ancillary ligands or the substituents on the main terpyridine ligand. nih.gov This tunability is crucial for applications like OLEDs, where specific emission colors are required. Research on various phosphorescent platinum(II) complexes has demonstrated that PLQYs can reach up to 91%, with emission lifetimes suitable for electroluminescent devices. researchgate.net The nature of the emissive state, whether ligand-centered (³LC) or involving MLCT character, can also be controlled through synthetic modifications. nih.gov

| Complex Type | Metal Ion | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Terpyridine Complexes | Ru(II), Fe(II), Zn(II) | Tunable absorption and emission | Sensors, Molecular Chemistry | nih.gov |

| Anthracene Functionalized Terpyridines | Fe(II) | Potential for photoswitching | Photochromic Materials | beilstein-journals.org |

| Spiro-fused Xanthene Complexes | Pt(II) | High PLQYs (up to 91%), Green-Blue Emission | OLEDs | nih.govresearchgate.net |

| Cyclometalated Azolate Complexes | Pt(II) | High External Quantum Efficiency (EQE) in OLEDs | Non-doped OLEDs | beilstein-journals.org |

Applications in Light-Emitting Devices

The development of efficient and stable light-emitting materials is a cornerstone of modern display and lighting technology. Organic light-emitting diodes (OLEDs) and other luminescent devices often rely on coordination complexes that can be tailored for specific emission colors and high quantum yields. While direct studies on this compound in commercial light-emitting devices are not extensively documented, the principles of coordination chemistry and the photophysical properties of analogous pyridine-based ligands provide a strong foundation for its potential in this field.

The efficacy of lanthanide complexes in light-emitting applications hinges on the "antenna effect," where an organic ligand absorbs energy and efficiently transfers it to the central lanthanide ion, which then emits light with its characteristic sharp spectral lines. For this process to be effective, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion.

Europium (Eu³⁺) and Terbium (Tb³⁺) Complexes:

The coordination of this compound with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) is of particular interest for creating red and green light-emitting materials, respectively. The pyridyl and keto moieties of the trione ligand can effectively coordinate with these metal ions, forming stable complexes. The conjugated system of the ligand is expected to have a triplet state energy suitable for sensitizing the emission of both Eu³⁺ and Tb³⁺.

In a hypothetical OLED device, a thin film of a this compound-lanthanide complex could serve as the emissive layer. Upon electrical excitation, the ligand would absorb energy and transfer it to the lanthanide ion, leading to the emission of pure red or green light. The performance of such a device would depend on several factors, including the photoluminescence quantum yield (PLQY) and the charge-carrier mobility of the complex. Research on similar pyridine-containing β-diketonate ligands in lanthanide complexes has demonstrated high PLQYs, suggesting that complexes of this compound could also be highly luminescent. mdpi.com

| Lanthanide Ion | Potential Emission Color | Key Transitions | Anticipated Performance Metrics |

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | High color purity, potentially high quantum yield. |

| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ | Sharp emission bands, good photostability. |

Applications in Chemical Sensing and Molecular Recognition

The ability of this compound to form complexes with specific metal ions, and the potential for the luminescence of these complexes to be modulated by the presence of other chemical species, makes it a promising candidate for the development of chemical sensors. The principles of fluorescence quenching or enhancement upon analyte binding are central to the design of such sensors.

The interaction of a luminescent sensor with a target analyte can lead to several photophysical changes. These include a decrease in fluorescence intensity (quenching), an increase in fluorescence intensity (enhancement), or a shift in the emission wavelength. These changes can be correlated to the concentration of the analyte, allowing for quantitative detection.

Sensing of Metal Ions:

A luminescent complex of this compound with a lanthanide ion, for instance, could act as a sensor for other metal ions. If the binding of a target metal ion to the complex alters the efficiency of the energy transfer from the ligand to the lanthanide ion, a change in the luminescence will be observed. For example, the introduction of a quenching metal ion could disrupt the radiative pathway, leading to a decrease in the lanthanide's emission.

Sensing of Anions and Small Molecules:

Beyond metal ions, sensors based on this trione ligand could potentially be designed for the detection of specific anions or small organic molecules. The binding of an analyte to either the central metal ion or the ligand itself could perturb the electronic structure of the complex, thereby affecting its luminescent properties. For instance, a terbium complex of this compound could be explored as a sensor where the green luminescence is quenched or enhanced in the presence of a particular analyte. The selectivity of such a sensor would be dictated by the specific binding affinity between the complex and the target molecule.

The development of such sensors would involve detailed spectroscopic studies to understand the mechanism of interaction and to calibrate the sensor's response to the analyte of interest.

| Sensing Mechanism | Analyte Type | Observed Change | Potential Application |

| Fluorescence Quenching | Metal Ions, Small Molecules | Decrease in emission intensity | Quantitative detection of quenchers. |

| Fluorescence Enhancement | Metal Ions, Anions | Increase in emission intensity | "Turn-on" sensors for specific analytes. |

| Ratiometric Sensing | Various Analytes | Shift in emission wavelength or change in the ratio of two emission peaks | More reliable sensing by correcting for environmental factors. |

Future Research Directions for 1,5 Dipyridin 2 Ylpentane 1,3,5 Trione

Exploration of Novel Derivatization and Functionalization Strategies

Future research into 1,5-dipyridin-2-ylpentane-1,3,5-trione will likely focus on innovative derivatization and functionalization strategies to modulate its chemical and physical properties. The core structure of this compound offers multiple reactive sites, including the pyridyl nitrogen atoms, the methylene (B1212753) carbons, and the enolizable keto groups, making it amenable to a wide range of chemical modifications.

One promising avenue is the post-synthesis modification of the pyridyl rings. fu-berlin.de This could involve N-alkylation or N-oxidation to introduce positive charges or alter the steric and electronic environment around the coordination sites. mdpi.com Such modifications can influence the solubility, stability, and coordination behavior of the resulting ligands and their metal complexes. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of chiral auxiliaries could lead to the development of enantioselective catalysts.